Methyl 3-hydroxy-8-methyldecanoate
Description
Overview of Branched-Chain Fatty Acids and their Methyl Ester Derivatives in Biological Systems
Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon backbone. nih.gov They are found in various organisms, from bacteria to mammals, and play crucial roles in a multitude of metabolic processes. nih.govnih.gov BCFAs are known to have anticancer, lipid-lowering, anti-inflammatory, and neuroprotective properties. nih.gov In humans, they are present in the skin, brain, blood, and have been implicated in the regulation of metabolic health. nih.govnih.gov
The methyl ester derivatives of these fatty acids are often formed for analytical purposes, such as during gas chromatography-mass spectrometry (GC-MS) analysis, to increase their volatility. nih.gov However, fatty acid methyl esters also occur naturally and can exhibit biological activity. For instance, some are components of biodiesel and possess antibacterial properties. nih.gov The biosynthesis of BCFAs in bacteria often utilizes branched-chain amino acids like leucine, isoleucine, and valine as primers. nih.gov
Academic Significance of 3-Hydroxylation in Fatty Acid Derivations
The introduction of a hydroxyl group at the third carbon (β-carbon) of a fatty acid, known as 3-hydroxylation, is a key metabolic step in both fatty acid biosynthesis and degradation (β-oxidation). In bacteria, 3-hydroxy fatty acids are important components of the lipid A part of the outer membrane in Gram-negative bacteria. nih.gov
The presence of a 3-hydroxy group can significantly alter the physical and chemical properties of a fatty acid, influencing membrane fluidity and the formation of biopolymers. acs.org From an academic and industrial perspective, 3-hydroxy fatty acids are valuable building blocks for the synthesis of biodegradable polymers, lubricants, and emulsifiers. nih.govmdpi.com Furthermore, certain 3-hydroxy fatty acids have demonstrated biological activities, including antifungal and anti-inflammatory effects. researchgate.net
Current Research Trajectories and Gaps in Methyl 3-hydroxy-8-methyldecanoate Studies
Current research on branched-chain fatty acids is largely focused on those with iso (methyl group on the penultimate carbon) and anteiso (methyl group on the antepenultimate carbon) structures. mdpi.comresearchgate.net These BCFAs have been studied for their roles in metabolic regulation and inflammation. nih.govnih.gov
However, there is a significant gap in the scientific literature concerning this compound specifically. While the properties and synthesis of unbranched Methyl 3-hydroxydecanoate are documented, detailed research on the biological activity, natural occurrence, and metabolic pathways related to the 8-methyl branched variant is scarce. nih.govcaymanchem.com The influence of a methyl group at the 8-position on the biological function of a 3-hydroxy fatty acid methyl ester remains a largely unexplored area. This lack of specific data highlights a promising avenue for future research, particularly in understanding how mid-chain branching affects the molecule's interaction with biological systems.
Physicochemical Properties of Related Compounds
To provide context for the likely properties of this compound, the table below lists the properties of the unbranched parent compound, Methyl 3-hydroxydecanoate, and a related branched-chain methyl ester, Methyl 8-methyldecanoate.
| Property | Methyl 3-hydroxydecanoate | Methyl 8-methyldecanoate |
| Molecular Formula | C₁₁H₂₂O₃ nih.gov | C₁₂H₂₄O₂ nih.gov |
| Molecular Weight | 202.29 g/mol nih.gov | 200.32 g/mol nih.gov |
| IUPAC Name | methyl 3-hydroxydecanoate nih.gov | methyl 8-methyldecanoate nih.gov |
| CAS Number | 62675-82-5 nih.gov | 5129-64-6 nih.gov |
This table is interactive. You can sort the data by clicking on the headers.
Detailed Research Findings
While direct research on this compound is limited, studies on related compounds provide valuable insights.
Synthesis: The synthesis of branched-chain hydroxy fatty acid derivatives can be achieved through various organic chemistry methods. One approach involves the epoxidation of an unsaturated fatty acid methyl ester followed by a reaction with an organocuprate reagent. researchgate.net This method allows for the introduction of a methyl group and a hydroxyl group onto the fatty acid chain.
Biological Activity of Related Compounds:
Branched-Chain Fatty Acids (BCFAs): Research has shown that BCFAs can regulate gene expression related to lipid metabolism and inflammation. nih.gov They have been observed to activate PPARα and sterol regulatory element-binding protein-1c, which can lead to reduced triglyceride synthesis. nih.gov Furthermore, BCFAs can decrease the expression of pro-inflammatory factors. nih.gov
3-Hydroxy Fatty Acids: In bacteria, 3-hydroxy fatty acids are precursors for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. glpbio.com Some hydroxylated fatty acids have been found to possess antibacterial activity. glpbio.com
Spectroscopic Data: The characterization of fatty acid methyl esters is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum of a related compound, Methyl 3-hydroxydodecanoate, shows characteristic fragmentation patterns that can be used for its identification. nist.gov Similarly, NMR spectroscopy provides detailed information about the chemical structure, including the position of methyl branches and hydroxyl groups. nih.govdocbrown.inforesearchgate.netchemicalbook.com
Unveiling the Enigmatic Compound: this compound
This compound is a branched-chain fatty acid methyl ester, a class of organic molecules with diverse and significant roles in the natural world. While specific research on this particular compound is limited, an examination of its structural features within the broader context of microbial and insect biochemistry provides insights into its potential origins and biological significance. This article explores the natural occurrence, ecological contexts, and putative roles of this compound, drawing upon established knowledge of related chemical structures and biosynthetic pathways.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62675-84-7 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 3-hydroxy-8-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-4-10(2)7-5-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
RFPMQJXFNJZPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Contexts
The presence of Methyl 3-hydroxy-8-methyldecanoate in nature is intrinsically linked to the metabolic activities of various microorganisms and its potential involvement in the chemical communication systems of insects.
Branched-chain fatty acids and their derivatives are characteristic components of the lipids of certain groups of bacteria, including Actinomycetes and Myxobacteria.
Actinomycetes are a phylum of Gram-positive bacteria renowned for their production of a vast array of secondary metabolites, including many antibiotics and other bioactive compounds. Their cell membranes often contain significant proportions of branched-chain fatty acids, which influence membrane fluidity and adaptation to environmental stress. Similarly, Myxobacteria, a group of soil-dwelling bacteria known for their complex social behaviors, also synthesize a diverse range of fatty acids, including branched-chain varieties. The biosynthesis of these fatty acids involves the utilization of branched-chain amino acid degradation products as starter units for the fatty acid synthase (FAS) machinery. It is plausible that this compound could be a product of the metabolic pathways within these bacterial groups, arising from the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation.
Table 1: General Characteristics of Branched-Chain Fatty Acid Production in Actinomycetes and Myxobacteria
| Feature | Actinomycetes | Myxobacteria |
| Primary Function | Regulation of membrane fluidity, precursors for secondary metabolites | Component of cellular lipids, potential signaling molecules |
| Biosynthetic Precursors | Branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA) | Branched-chain acyl-CoAs |
| Key Enzymes | Type II Fatty Acid Synthase (FAS) | Type II Fatty Acid Synthase (FAS) |
The isolation and identification of specific fatty acid methyl esters like this compound from complex biological samples such as microbial cultures require a multi-step approach. A typical workflow involves the extraction of total lipids from the microbial biomass using organic solvents. Subsequently, the fatty acids within the lipid extract are converted to their more volatile methyl esters through a process called transesterification. This chemical derivatization is crucial for enabling analysis by gas chromatography-mass spectrometry (GC-MS).
GC-MS is a powerful analytical technique that separates the individual components of a mixture based on their volatility and then provides detailed structural information based on their mass fragmentation patterns. By comparing the retention time and mass spectrum of an unknown compound to that of a synthetic standard, a definitive identification of this compound could be achieved.
Table 2: Common Methodologies for the Isolation and Identification of Microbial Fatty Acid Methyl Esters
| Step | Technique | Purpose |
| 1. Lipid Extraction | Solvent extraction (e.g., Bligh-Dyer method) | To isolate total lipids from the biological matrix. |
| 2. Derivatization | Transesterification (e.g., with methanolic HCl or BF3-methanol) | To convert fatty acids to their corresponding methyl esters for GC analysis. |
| 3. Separation & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate individual FAMEs and obtain structural information for identification. |
While direct evidence for the role of this compound is scarce, its chemical structure suggests potential involvement in insect chemical communication and microbial metabolism.
Many insects utilize fatty acid derivatives as pheromones for chemical communication, particularly for mating purposes. The biosynthesis of these pheromones often involves the modification of common fatty acids through desaturation, chain-shortening, reduction, and oxidation. Branched-chain fatty acids can serve as precursors to pheromone components with methyl branches, which contribute to the specificity of the chemical signal.
The structure of this compound, with its methyl group at the 8-position, makes it a plausible precursor to dimethyldecanal pheromones. For instance, through a series of enzymatic reactions including reduction of the ester and oxidation of the resulting alcohol, it could be converted into a volatile aldehyde signal molecule. The presence and position of the methyl groups are critical for the biological activity of many insect pheromones.
In various microbial metabolic pathways, hydroxy fatty acids and their esters serve as important intermediates. For example, in certain yeasts, hydroxy fatty acids are precursors for the production of lactones, which are valuable aroma and flavor compounds. These pathways often involve the β-oxidation of fatty acids. The 3-hydroxy group in this compound is a key feature of intermediates in the β-oxidation cycle. It is conceivable that this compound could be an intermediate in the metabolism of longer branched-chain fatty acids in yeasts or other fungi. The subsequent metabolic fate of such an intermediate could lead to the formation of various other bioactive molecules, including lactones with specific sensory properties.
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Precursors and Chain Elongation
The carbon backbone of Methyl 3-hydroxy-8-methyldecanoate is assembled through fatty acid synthesis, with specific modifications incorporated during or after chain elongation. The origin of the methyl group at the C-8 position is a key area of investigation.
The introduction of a methyl group onto a fatty acid chain can occur through two primary mechanisms: incorporation of a branched-chain precursor during chain elongation or post-synthetic modification by a methyltransferase.
One common route for the formation of methyl-branched fatty acids is the utilization of methylmalonyl-CoA instead of malonyl-CoA by the fatty acid synthase (FAS) complex during the elongation process. researchgate.net This results in the direct incorporation of a methyl branch onto the growing acyl chain. Isotopic labeling studies using precursors like ¹³C- or ¹⁴C-labeled propionate, which is a precursor to methylmalonyl-CoA, can help trace the origin of the methyl group.
Alternatively, the methyl group can be added to a pre-formed fatty acid chain in a reaction catalyzed by a methyltransferase that uses S-adenosylmethionine (SAM) as the methyl donor. aocs.org SAM is a universal methyl group donor in numerous biological methylation reactions. To distinguish between these two pathways, stable isotope labeling experiments are crucial. For instance, feeding a microbial culture with ¹³C-labeled methionine (the precursor to SAM) and analyzing the resulting this compound for ¹³C incorporation in the methyl branch can provide definitive evidence for a SAM-dependent methylation event. The absence of such incorporation would, in turn, support the methylmalonyl-CoA pathway.
Table 1: Hypothetical Isotopic Labeling Results for Determining Methyl Branch Origin
| Labeled Precursor Fed to Culture | Observed Position of Isotope in this compound | Implied Biosynthetic Origin of Methyl Branch |
| [methyl-¹³C]-Methionine | C-8 methyl group | S-Adenosylmethionine (SAM)-dependent methylation |
| [2-¹³C]-Propionate | C-8 and potentially other backbone carbons | Methylmalonyl-CoA incorporation |
Deuterium-labeled substrates serve as powerful tools to probe the mechanisms of fatty acid biosynthesis and modification. nih.gov By growing microorganisms in the presence of deuterated water (D₂O) or other deuterium-labeled precursors, the incorporation of deuterium (B1214612) into the fatty acid backbone can be monitored by mass spectrometry. This technique can provide insights into the dynamics of chain elongation and the timing of modification reactions.
For example, the incorporation of deuterium from D₂O into the carbon chain of this compound would confirm de novo synthesis within the microbial system under study. nih.gov Furthermore, the use of specifically deuterated precursors can help to elucidate the stereochemistry of enzymatic reactions and the origin of hydrogen atoms at specific positions.
Enzymatic Mechanisms and Pathway Intermediates in 3-Hydroxy Fatty Acid Metabolism
The presence of a hydroxyl group at the C-3 position suggests the involvement of specific enzymatic machinery capable of introducing this functional group.
The β-oxidation pathway is primarily known for the degradation of fatty acids. However, some of the enzymes in this pathway, or their homologs, can also play a role in the synthesis of modified fatty acids. nih.govwikipedia.org The formation of a 3-hydroxyacyl intermediate is a key step in both the degradation and synthesis of fatty acids. In the context of biosynthesis, an enoyl-CoA hydratase can catalyze the addition of water across a double bond to form a 3-hydroxyacyl-CoA intermediate. aocs.org This intermediate can then be channeled away from the degradative pathway and towards the production of hydroxylated fatty acids.
The stereochemistry of the hydroxyl group is of particular importance, as β-oxidation enzymes are typically stereospecific. wikipedia.org The specific hydratase involved would determine whether the (R)- or (S)-enantiomer of the 3-hydroxy intermediate is formed.
Microorganisms possess a diverse array of enzymes capable of hydroxylating fatty acids at various positions. These include cytochrome P450 monooxygenases, lipoxygenases, and hydratases. nih.gov The AlkBGT system from Pseudomonas putida is a well-characterized example of a microbial hydroxylation system. nih.govnih.gov This system is primarily known for its ability to hydroxylate the terminal (ω) carbon of alkanes and fatty acids. nih.govnih.gov
While the AlkBGT system typically targets the ω-position, the vast diversity of microbial hydroxylases suggests that other enzyme systems are responsible for hydroxylation at internal positions, such as the C-3 position of this compound. Cytochrome P450s, in particular, are known for their ability to hydroxylate a wide range of substrates with high regio- and stereoselectivity. The specific P450 enzyme involved would be adapted to recognize and hydroxylate the decanoic acid backbone at the C-3 position.
Comparative Biosynthetic Routes of Branched and Hydroxylated Fatty Acid Methyl Esters
The biosynthesis of this compound involves a combination of pathways that are also responsible for the production of other branched and hydroxylated fatty acids.
The formation of the 8-methyl branch likely follows a similar logic to the synthesis of other anteiso-branched fatty acids, where a branched-chain amino acid-derived primer or the incorporation of methylmalonyl-CoA initiates or extends the fatty acid chain.
The introduction of the 3-hydroxy group is a feature shared with other 3-hydroxy fatty acids, which are important components of lipopolysaccharides in Gram-negative bacteria and can also be found as free acids or esters. The enzymatic machinery for 3-hydroxylation is often linked to the core fatty acid synthesis or β-oxidation pathways.
The final step in the formation of this compound is the esterification of the carboxyl group with methanol (B129727). This reaction is likely catalyzed by a specific methyltransferase or may occur through a less specific enzymatic or even non-enzymatic process, depending on the microbial host and the metabolic context.
Table 2: Comparison of Biosynthetic Features
| Feature | This compound | Anteiso-Branched Fatty Acids | 3-Hydroxy Fatty Acids |
| Branching | Methyl group at C-8 | Methyl group at the antepenultimate carbon | Typically unbranched |
| Hydroxylation | Hydroxyl group at C-3 | Typically absent | Hydroxyl group at C-3 |
| Esterification | Methyl ester | Typically free acid or incorporated into lipids | Free acid, ester, or part of a larger molecule |
| Key Precursors | Acetyl-CoA, Propionyl-CoA (hypothetical), Methanol | Acetyl-CoA, Branched-chain amino acid-derived primers | Acetyl-CoA, Malonyl-CoA |
| Key Enzyme Types | Fatty Acid Synthase, Dehydratase/Hydratase, Methyltransferase (hypothetical), Hydroxylase (hypothetical) | Fatty Acid Synthase | Fatty Acid Synthase, Dehydratase/Hydratase |
Synthetic Chemistry and Stereocontrol
Total Synthesis Strategies for Methyl 3-hydroxy-8-methyldecanoate and Chiral Analogs
The total synthesis of this compound and its analogs requires a carefully planned sequence of reactions to build the carbon skeleton and install the necessary functional groups with the correct stereochemistry.
Stereoselective Construction of Related Chiral Decanoates
The synthesis of related chiral decanoates, such as methyl (2R,3R)-anti-8,8,9,9-tetrachloro-3-hydroxy-2-methyldecanoate, provides valuable insights into the methodologies applicable to this compound. These syntheses often rely on establishing key stereocenters early in the synthetic sequence and building the rest of the molecule around them. A common strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones derived from readily available amino alcohols can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions to create new stereocenters with high predictability. nih.gov
Another powerful approach is the use of substrate-controlled reactions, where the existing stereocenters in the molecule dictate the stereochemistry of newly formed centers. This is often seen in reductions of ketones or openings of epoxides, where the reagent approaches from the less sterically hindered face of the molecule. The synthesis of complex polyketide natural products, which often contain long carbon chains with multiple stereocenters, has been a driving force for the development of these stereoselective methods. nih.gov
Application of Key Stereoselective Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with control over the stereochemistry is a cornerstone of modern organic synthesis. Two of the most powerful reactions in this regard are the aldol reaction and epoxidation followed by nucleophilic opening.
Aldol Reactions: The aldol reaction is a fundamental method for forming a β-hydroxy carbonyl compound, creating up to two new stereocenters. nih.gov The stereochemical outcome of the aldol reaction can be controlled by various factors, including the geometry of the enolate (the nucleophile), the nature of the metal counterion, and the use of chiral auxiliaries or catalysts. nih.govnumberanalytics.com For example, the Zimmerman-Traxler model provides a powerful predictive tool for the stereochemical outcome of aldol reactions involving metal enolates, proposing a chair-like six-membered transition state. harvard.edu By carefully selecting the enolate (Z or E) and the reaction conditions, chemists can selectively synthesize either syn or anti aldol products. harvard.edu The development of asymmetric aldol reactions, using chiral catalysts or auxiliaries, has made it possible to obtain aldol products with high enantiomeric excess. nih.govresearchgate.net
Epoxidation: Asymmetric epoxidation of alkenes is another key strategy for introducing chirality. Reagents like Sharpless epoxidation catalysts or Shi epoxidation catalysts can convert prochiral alkenes into chiral epoxides with high enantioselectivity. rsc.org These epoxides are versatile intermediates that can be opened by a variety of nucleophiles at either the more or less substituted carbon, leading to the formation of 1,2-difunctionalized compounds with controlled stereochemistry. The stereochemistry of the starting alkene (cis or trans) directly translates to the stereochemistry of the resulting epoxide, making it a stereospecific reaction. youtube.comyoutube.com
Challenges in Diastereoselective and Enantioselective Synthesis
Achieving high levels of both diastereoselectivity (control over relative stereochemistry) and enantioselectivity (control over absolute stereochemistry) is a major challenge in the synthesis of complex molecules like this compound. numberanalytics.comox.ac.uk
Control of Absolute and Relative Stereochemistry at the C-3 Hydroxyl Group
The stereocenter at the C-3 position, bearing the hydroxyl group, is a critical feature of this compound. Establishing both its absolute configuration (R or S) and its relative stereochemistry with respect to other stereocenters is a key synthetic challenge. utdallas.edu
The absolute stereochemistry is often established using chiral starting materials, chiral reagents, or chiral catalysts. researchgate.net For instance, an asymmetric reduction of a β-keto ester can provide the desired (R)- or (S)-3-hydroxy ester with high enantiomeric purity. Alternatively, an asymmetric aldol reaction can be employed to set the absolute stereochemistry of both the C-2 and C-3 positions simultaneously. nih.gov
Controlling the relative stereochemistry, particularly in relation to a potential stereocenter at C-2, requires diastereoselective reactions. As mentioned, the aldol reaction is a powerful tool for this purpose. The choice of enolate geometry and reaction conditions can be used to favor the formation of one diastereomer over the other (syn vs. anti). harvard.edu
Regio- and Stereoselectivity in the Introduction of the C-8 Methyl Branch
Introducing the methyl group at the C-8 position with the correct regioselectivity and stereoselectivity presents another significant hurdle. Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity refers to the control of the stereochemical outcome of that reaction. youtube.commasterorganicchemistry.commasterorganicchemistry.com
A common approach to introduce the C-8 methyl group would be through the conjugate addition of a methyl nucleophile (e.g., a Gilman cuprate) to an α,β-unsaturated ester or ketone. The challenge lies in controlling the stereochemistry of the newly formed stereocenter at C-8. This can often be influenced by the existing stereocenters in the molecule (substrate control) or by the use of chiral ligands on the copper reagent.
Another strategy could involve the stereoselective alkylation of an enolate. Generating an enolate at the C-8 position and then reacting it with a methyl electrophile (e.g., methyl iodide) can install the methyl group. The stereochemical outcome of this alkylation would depend on the facial bias of the enolate, which can be influenced by steric and electronic factors within the molecule or by the use of external chiral reagents.
Synthesis of Deuterium-Labeled Analogs for Mechanistic Biosynthetic Investigations
The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612), is a powerful tool for elucidating biosynthetic pathways and reaction mechanisms. researchgate.netnih.gov
The introduction of deuterium atoms at specific positions in this compound can provide valuable information about how the molecule is constructed in nature. For example, if a deuterium-labeled precursor is fed to an organism that produces this compound, the location of the deuterium atoms in the final product can reveal the specific enzymatic reactions involved in its biosynthesis. researchgate.net
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separation Techniques for Complex Mixtures
The initial and crucial step in the analysis of Methyl 3-hydroxy-8-methyldecanoate is its separation from other components in a sample. High-resolution chromatographic techniques are indispensable for achieving the necessary separation of isomers and structurally similar compounds.
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like FAMEs. The use of capillary columns is essential for achieving the high resolution required to separate complex mixtures of fatty acid derivatives.
Column Selection: The choice of the capillary column's stationary phase is critical. For general FAME analysis, two types of polar phases are frequently used: polyethylene (B3416737) glycol (PEG) columns and more polar phases like bis(cyanopropyl) polysiloxane. uib.no Highly polar 100% poly(biscyanopropyl siloxane) capillary columns are particularly effective for separating a wide range of FAMEs, including positional and geometric isomers. For instance, a long capillary column (e.g., 100 meters) is often employed to achieve baseline separation of complex FAME mixtures.
Operating Conditions: The analysis is typically performed using a temperature program that gradually increases the column temperature, allowing for the separation of FAMEs based on their boiling points and polarity. For example, a temperature ramp from a lower temperature to around 250 °C is common. nih.gov The choice of carrier gas, typically hydrogen or helium, and its flow rate are also optimized to ensure maximum separation efficiency.
The retention time of this compound on a given column will be influenced by both its hydroxyl group, which increases polarity, and its methyl branch, which affects its volatility and interaction with the stationary phase.
Supercritical fluid chromatography is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the analysis of thermally labile and less volatile compounds, such as hydroxy fatty acid derivatives.
Mobile Phase: SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with the addition of a polar modifier like methanol (B129727) to enhance the elution of polar analytes. gcms.cz This "green" technique reduces the consumption of organic solvents compared to traditional liquid chromatography.
Advantages for Hydroxylated FAMEs: SFC can offer faster analysis times and higher separation efficiencies for hydroxy fatty acids compared to high-performance liquid chromatography (HPLC). The technique is adept at separating isomers and can be coupled with various detectors, including mass spectrometers, for comprehensive analysis.
For exceptionally complex samples containing numerous FAMEs, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. This technique employs two different capillary columns connected in series, offering orthogonal separation mechanisms.
Principle of Separation: The first dimension typically separates compounds based on their volatility (boiling point), while the second dimension provides a separation based on polarity. This results in a structured two-dimensional chromatogram where compounds of a similar chemical class group together.
Application to FAMEs: GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is a powerful tool for the detailed profiling of FAMEs in complex matrices like bacterial extracts or jet fuel. selectscience.netacs.org This approach would be highly effective in resolving this compound from other FAMEs, including its isomers, and providing a wealth of information for its identification.
Mass Spectrometry (MS) for Structural Elucidation and Identification
Following chromatographic separation, mass spectrometry is the definitive technique for the structural elucidation and identification of this compound. Different ionization techniques and mass analysis methods provide complementary information to piece together the molecule's structure.
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For FAMEs, characteristic fragment ions can reveal structural features.
Branched-Chain FAMEs: The location of a methyl branch can often be determined by the enhanced cleavage at the branching point. nih.govnih.gov For example, the EI mass spectra of methyl-branched FAMEs show characteristic ions resulting from the loss of alkyl radicals adjacent to the branch. researchgate.net
Hydroxylated FAMEs: The presence of a hydroxyl group leads to specific fragmentation pathways. For 3-hydroxy FAMEs, a prominent characteristic ion is observed at a mass-to-charge ratio (m/z) of 103. acs.org This ion is formed by the cleavage between the C3 and C4 carbons. The mass spectrum of 3-hydroxy tetradecanoic acid methyl ester, for instance, shows a base peak at m/z 103. acs.org
Chemical Ionization (CI): This soft ionization technique uses a reagent gas to produce protonated molecules ([M+H]+) with less fragmentation than EI. This is particularly useful for determining the molecular weight of the compound. Solvent-mediated chemical ionization (SMCI) is a modern approach that allows for covalent adduct chemical ionization (CACI), which can be used to determine the position of double bonds in unsaturated FAMEs and can also provide information about branching. shimadzu.com
The combination of EI and CI data provides a comprehensive picture of the molecule, with CI confirming the molecular weight and EI revealing the structural details through fragmentation patterns.
The following table summarizes key fragment ions expected in the EI mass spectrum of this compound:
| Fragment Ion (m/z) | Proposed Origin |
| 103 | Characteristic fragment for a 3-hydroxy fatty acid methyl ester |
| [M-15]+ | Loss of a methyl group (CH3) |
| [M-31]+ | Loss of a methoxy (B1213986) group (OCH3) |
| [M-43]+ | Cleavage at the C2-C3 bond |
| [M-71]+ | Cleavage at the C7-C8 bond adjacent to the methyl branch |
| [M-85]+ | Cleavage at the C8-C9 bond adjacent to the methyl branch |
Note: 'M' represents the molecular ion.
Tandem mass spectrometry, or MS/MS, offers an even higher level of selectivity and structural information. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed.
Collision-Induced Dissociation (CID): The most common method for fragmentation in MS/MS is collision-induced dissociation (CID), where the precursor ion collides with an inert gas. Low-energy CID of the molecular ions of FAMEs can yield a series of carbomethoxy ions. nih.govnih.gov For branched-chain FAMEs, CID of the molecular ion reveals enhanced cleavage at the alkyl branching positions, allowing for the precise determination of the branch location. nih.govnih.gov
Targeted Analysis: MS/MS can be used in a targeted fashion to selectively detect and quantify this compound even in the presence of a high background matrix. By monitoring specific precursor-to-product ion transitions, the sensitivity and specificity of the analysis are significantly increased.
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The successful analysis of this compound from intricate biological sources, such as insect tissues or secretions, is critically dependent on the sample preparation strategy. researchgate.net The primary goals are to efficiently extract the analyte, remove interfering substances, and enhance its detectability by the analytical instrument.
Microextraction techniques have become indispensable for the analysis of volatile and semi-volatile semiochemicals due to their solvent-free or solvent-minimized nature, simplicity, and ability to pre-concentrate analytes. nih.govnih.gov
Solid Phase Microextraction (SPME) employs a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. nih.govnumberanalytics.com After an equilibration period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), would likely provide good extraction efficiency. numberanalytics.com
Stir Bar Sorptive Extraction (SBSE) operates on a similar principle to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of sorbent, typically polydimethylsiloxane (PDMS). researchgate.netresearchgate.net The stir bar is placed in a liquid sample and stirred for a defined period, allowing for the extraction of analytes. The larger sorbent volume provides higher extraction efficiency and lower detection limits compared to SPME. sigmaaldrich.com Following extraction, the stir bar is removed, dried, and thermally desorbed in a dedicated unit connected to a GC-MS system. SBSE has proven effective for extracting behaviorally and electrophysiologically active semiochemicals from aqueous samples, such as mosquito breeding site water. researchgate.netsigmaaldrich.com
The selection between SPME and SBSE often depends on the sample volume, the expected concentration of the analyte, and the required sensitivity.
Table 1: Comparison of SPME and SBSE for Semiochemical Analysis
| Feature | Solid Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
|---|---|---|
| Principle | Adsorption/absorption of analytes onto a coated fiber. | Sorption of analytes into a larger volume of PDMS on a stir bar. |
| Sorbent Volume | ~0.5 µL | 50-250 µL |
| Sample Type | Headspace, liquid | Primarily liquid |
| Sensitivity | Good | Excellent |
| Advantages | Fast, simple, commercially available diverse fiber coatings. nih.gov | High analyte enrichment, lower detection limits. sigmaaldrich.com |
| Limitations | Lower sorbent capacity, potential for fiber breakage. | Longer extraction times, primarily PDMS coating available. |
| Typical Application | Analysis of volatile organic compounds from insect headspace. nih.govnumberanalytics.com | Extraction of semiochemicals from aqueous environments. researchgate.netresearchgate.netsigmaaldrich.com |
Chemical derivatization is a crucial step in the GC-MS analysis of compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. restek.comyoutube.com Derivatization replaces these active hydrogens with a less polar functional group, which serves two main purposes: it increases the volatility of the analyte, leading to better chromatographic peak shape and reduced elution temperatures, and it can produce characteristic fragment ions in the mass spectrometer, aiding in structural elucidation. restek.comnih.gov
Silylation is the most common derivatization technique for hydroxyl groups. It involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comomicsonline.org This reaction replaces the hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less polar than the original alcohol. nih.gov The mass spectra of TMS derivatives are often highly informative, showing a prominent ion corresponding to the loss of a methyl group ([M-15]+) and other characteristic fragments that can help locate the position of the original hydroxyl group. nih.govresearchgate.net
Esterification , while the target compound is already a methyl ester, further esterification or transesterification is a common strategy for analyzing free fatty acids that might be present in a sample. aocs.orgsigmaaldrich.comgcms.cz Reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl can convert free carboxylic acids into their corresponding methyl esters (FAMEs), making them suitable for GC analysis. aocs.orgsigmaaldrich.com This ensures that all fatty acid-like compounds are analyzed in a consistent chemical form.
Table 2: Common Derivatization Strategies for Hydroxy Fatty Acid Esters
| Derivatization Method | Reagent(s) | Target Functional Group | Purpose | Resulting Derivative |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA (+TMCS) | Hydroxyl (-OH) | Increase volatility, improve peak shape, produce characteristic mass fragments. restek.comyoutube.com | Trimethylsilyl (TMS) ether. nih.gov |
| Esterification | BF3-Methanol, Methanolic HCl | Carboxyl (-COOH) | Convert free fatty acids to esters for GC analysis. aocs.orgsigmaaldrich.com | Fatty Acid Methyl Ester (FAME). |
Quantitative Analysis and Method Validation for Academic Research
For academic research purposes, where the goal is often to understand the biological relevance of a compound like this compound, accurate quantification is essential. Developing a robust quantitative method using GC-MS involves several key steps, culminating in thorough method validation to ensure the reliability of the results. sigmaaldrich.comnih.govchromforum.org
A quantitative method typically relies on the use of an internal standard (IS). An ideal IS is a compound that is structurally similar to the analyte but not naturally present in the sample. A stable isotope-labeled version of the analyte (e.g., deuterium- or 13C-labeled this compound) is the gold standard for an internal standard as it co-elutes with the analyte and behaves identically during extraction, derivatization, and injection, thus correcting for any sample loss or matrix effects. nih.gov
Calibration curves are constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. A plot of the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration should yield a linear relationship. researchgate.netsigmaaldrich.com This curve is then used to determine the concentration of the analyte in unknown samples.
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters for quantitative analysis in a research setting include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. It is typically assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. sigmaaldrich.comresearchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sigmaaldrich.comembrapa.br
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (repeatability and intermediate precision). sigmaaldrich.comnih.gov
Accuracy: The closeness of the mean of a set of results to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and is expressed as the percent recovery. sigmaaldrich.comresearchgate.netchromforum.org
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can provide high selectivity.
Table 3: Key Parameters for Quantitative Method Validation
| Parameter | Description | Typical Acceptance Criteria for Research |
|---|---|---|
| Linearity (R²) | Proportionality of response to concentration. | > 0.99 sigmaaldrich.comresearchgate.netnih.gov |
| Precision (RSD) | Agreement between replicate measurements. | < 15-20% sigmaaldrich.comnih.gov |
| Accuracy (% Recovery) | Closeness to the true value. | 80-120% researchgate.netchromforum.org |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). sigmaaldrich.comembrapa.br |
| Selectivity | Ability to differentiate the analyte from interferences. | No interfering peaks at the analyte's retention time and m/z. nih.gov |
By employing these advanced analytical strategies, researchers can confidently identify and quantify this compound in complex biological samples, paving the way for a deeper understanding of its chemical ecology and biological function.
Structure Activity Relationship Sar in Non Clinical Models
Influence of Hydroxyl Group Position on Ligand-Receptor Interactions (e.g., GPR84 Agonism by Decanoic Acid Analogs)
The position of the hydroxyl (-OH) group on the decanoic acid backbone is a critical determinant of its ability to interact with and activate specific receptors. Research has shown that for medium-chain fatty acids (MCFAs), the presence and location of a hydroxyl group can significantly enhance their agonist activity at G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory responses. nih.gov
Studies have demonstrated that MCFAs featuring a hydroxyl group at either the C-2 or C-3 position are more effective at activating GPR84 than their non-hydroxylated counterparts. nih.gov This suggests that the hydroxyl group at the C-3 position in Methyl 3-hydroxy-8-methyldecanoate is a key feature for its potential interaction with GPR84. The hydroxyl group likely participates in hydrogen bonding or other polar interactions within the receptor's binding pocket, leading to a more stable and effective ligand-receptor complex.
The enhanced activity of these hydroxylated MCFAs is observed in their ability to stimulate [³⁵S]GTPγS binding and the accumulation of phosphoinositides in a GPR84-dependent manner. nih.gov This indicates that the 3-hydroxy moiety is not merely a passive structural element but an active contributor to the molecular recognition and subsequent activation of the receptor.
Table 1: GPR84 Agonist Activity of Decanoic Acid Analogs
| Compound | Hydroxyl Group Position | Relative GPR84 Agonist Activity |
|---|---|---|
| Decanoic Acid | None | Baseline |
| 2-Hydroxy Decanoic Acid | C-2 | More effective than non-hydroxylated |
| 3-Hydroxy Decanoic Acid | C-3 | More effective than non-hydroxylated |
Impact of Methyl Branching on Molecular Recognition and Bioactivity Profiles
The introduction of a methyl group branch on the alkyl chain of a fatty acid ester, such as the one at the C-8 position in this compound, can significantly alter its physical properties and biological activity. Methyl branching affects how the molecule packs and interacts with other molecules, including biological receptors. rsc.org
In studies of other branched-chain fatty acids (BCFAs), the position and size of the alkyl branch have been shown to be critical for their biological effects. nih.gov For instance, the anticancer activity of some BCFAs is adversely affected by larger branching groups. nih.gov This suggests that the relatively small size of the methyl group in this compound is an important factor for its potential bioactivity. A larger branch might create steric hindrance, preventing the molecule from fitting optimally into a receptor's binding site.
Furthermore, methyl branching can increase the hydrophobicity of a molecule. This can influence its partitioning into lipid membranes and its interaction with hydrophobic pockets in proteins. The specific location of the methyl group at the C-8 position would create a unique three-dimensional shape that could be selectively recognized by certain enzymes or receptors, leading to a distinct bioactivity profile compared to its linear counterpart or isomers with branching at different positions.
Table 2: Influence of Branching on Fatty Acid Properties
| Structural Feature | General Impact on Molecular Properties | Potential Consequence for Bioactivity |
|---|---|---|
| Methyl Branching | Alters molecular shape and increases hydrophobicity. | Can influence receptor binding affinity and specificity. |
| Size of Branching Group | Larger groups can cause steric hindrance. | May decrease or alter biological activity. |
Stereochemical Effects on Biological Interactions and Pathway Modulation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological recognition and activity. For a molecule like this compound, which has two chiral centers (at the C-3 and C-8 positions), there are four possible stereoisomers. It is highly probable that these different stereoisomers will exhibit distinct biological activities.
Research on other hydroxylated fatty acids has shown that biological systems can differentiate between enantiomers. For example, the (R) and (S) enantiomers of 2-hydroxy palmitic acid have been shown to have different effects on cellular processes, with only the (R)-enantiomer being able to reverse certain metabolic impairments. uniprot.orgnih.gov Similarly, for branched fatty acid esters of hydroxy fatty acids (FAHFAs), different stereoisomers exhibit distinct physiological functions, with some being more potent in stimulating insulin (B600854) secretion while others have stronger anti-inflammatory effects. nih.govresearchgate.net
This stereospecificity arises because biological receptors and enzymes are themselves chiral, and the interaction between a ligand and its target is often likened to a lock and key, where only one key (stereoisomer) fits perfectly. Therefore, the specific spatial orientation of the hydroxyl group at C-3 and the methyl group at C-8 in this compound would be critical for its binding affinity and efficacy at its biological targets. One stereoisomer may act as a potent agonist, while another could be less active, inactive, or even an antagonist.
Future Research Directions and Academic Translational Perspectives
Discovery and Characterization of Novel Biosynthetic Enzymes and Genetic Determinants
The biosynthesis of Methyl 3-hydroxy-8-methyldecanoate in nature would likely involve a specialized set of enzymes capable of creating its distinct chemical structure. The formation of the 8-methyl-decanoyl backbone is a probable initial step. In many bacteria, the biosynthesis of branched-chain fatty acids occurs when the fatty acid synthase (FAS) system utilizes branched-chain acyl-CoA primers derived from the metabolism of branched-chain amino acids. nih.gov However, the introduction of a methyl group at an even-numbered carbon, such as C8, suggests a different mechanism, possibly involving a methylmalonyl-CoA extender unit during fatty acid synthesis, a process known to be promiscuous in some organisms. nih.gov The enzyme ECHDC1 has been identified as a key modulator that can limit the formation of such methyl-branched fatty acids. nih.gov
Following the formation of an 8-methyldecanoyl-CoA, a subsequent hydroxylation at the C3 position would be required. This is a common step in the biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters of 3-hydroxy fatty acids produced by various bacteria as carbon and energy storage materials. asm.orgnih.gov PHA synthases (PhaC) are the key enzymes in this process, and they exhibit a range of substrate specificities. mdpi.comresearchgate.net Class II PHA synthases, in particular, are known to incorporate medium-chain-length (mcl) (R)-3-hydroxyacyl-CoA monomers (C6 to C14). researchgate.netnih.gov It is conceivable that a PhaC-like enzyme or a related hydroxylase could act on 8-methyldecanoyl-CoA to produce (R)-3-hydroxy-8-methyldecanoyl-CoA. The final step would be the methylation of the carboxylic acid, a reaction that could be catalyzed by a methyltransferase.
Future research should focus on screening microorganisms from diverse environments for the presence of this compound. Once identified, a combination of genomics, transcriptomics, and proteomics could be employed to identify the gene clusters encoding the putative biosynthetic pathway. Characterization of the individual enzymes would provide valuable insights into their mechanisms and substrate specificities, potentially leading to their use as biocatalysts.
Table 1: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Class | Proposed Function | Potential Substrate | Potential Product |
| Fatty Acid Synthase (FAS) with promiscuous activity | Incorporation of a methylmalonyl-CoA extender unit | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | 8-Methyldecanoyl-ACP |
| Acyl-ACP Thioesterase | Release of the fatty acid from the FAS | 8-Methyldecanoyl-ACP | 8-Methyldecanoic acid |
| Acyl-CoA Synthetase | Activation of the fatty acid | 8-Methyldecanoic acid | 8-Methyldecanoyl-CoA |
| 3-Hydroxyacyl-CoA Dehydrogenase / Enoyl-CoA Hydratase | Hydroxylation at the C3 position | 8-Methyldecanoyl-CoA | (R)-3-Hydroxy-8-methyldecanoyl-CoA |
| Methyltransferase | Esterification of the carboxylic acid | (R)-3-Hydroxy-8-methyldecanoyl-CoA | Methyl (R)-3-hydroxy-8-methyldecanoate |
Development of Chemoenzymatic Synthetic Routes for Stereoisomers of this compound
The development of efficient and stereoselective synthetic routes to access the different stereoisomers of this compound is crucial for studying its biological activities. A chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising strategy. europa.eu
A plausible retrosynthetic analysis would disconnect the molecule at the hydroxyl and methyl functionalities. The synthesis could commence with a β-keto ester, which can be readily prepared through various chemical methods. The key step would be the stereoselective reduction of the ketone to a hydroxyl group. This can be achieved with high enantioselectivity using a range of ketoreductases or alcohol dehydrogenases, which can produce either the (R) or (S) enantiomer depending on the enzyme chosen. researchgate.net
The introduction of the methyl group at the C8 position could be accomplished either before or after the enzymatic reduction. One approach involves the use of a starting material that already contains the methyl branch. Alternatively, alkylation of a suitable precursor could be performed. The Fráter–Seebach alkylation, for instance, is a method for the diastereoselective α-alkylation of chiral β-hydroxy esters, although its efficiency can be variable with long-chain alkyl halides. youtube.com A more robust method might involve the use of more reactive allylic halides followed by reduction. youtube.com The Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of zinc, is another classic method for preparing β-hydroxy esters. researchgate.net
Finally, the carboxylic acid would be esterified to the methyl ester, a straightforward chemical transformation. By carefully selecting the order of reactions and the specific enzymes and chemical reagents, it should be possible to synthesize all four possible stereoisomers of this compound with high purity.
Table 2: Potential Chemoenzymatic Steps for the Synthesis of this compound Stereoisomers
| Step | Reaction | Reagents/Catalysts | Purpose |
| 1 | Claisen condensation | Base, appropriate esters | Formation of β-keto ester backbone |
| 2 | Stereoselective reduction | Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) | Creation of chiral hydroxyl group (R or S) |
| 3 | Alkylation | Alkylating agent, base | Introduction of the C8-methyl group |
| 4 | Esterification | Methanol (B129727), acid catalyst | Formation of the final methyl ester |
Advanced Analytical Strategies for Comprehensive Metabolomic Profiling in Ecological Systems
To investigate the natural occurrence and ecological significance of this compound, advanced analytical techniques are indispensable. Given its structure as a modified fatty acid ester, a combination of chromatographic separation and mass spectrometric detection would be the most effective approach.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For GC-MS analysis, derivatization of the hydroxyl group, for example, by silylation, would likely be necessary to improve its volatility and chromatographic behavior. nih.gov The resulting mass spectrum would provide a characteristic fragmentation pattern that could be used for identification.
Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), offers the advantage of analyzing the compound without derivatization and can provide high sensitivity and specificity. europa.eunih.gov Reversed-phase liquid chromatography would be suitable for separating this compound from other lipids based on its hydrophobicity. High-resolution mass spectrometry would allow for the determination of its exact mass and elemental composition, while MS/MS would provide structural information through fragmentation analysis. Targeted lipidomics methods, such as multiple reaction monitoring (MRM), could be developed for the sensitive and quantitative analysis of this specific compound in complex biological matrices. nih.gov
These advanced analytical workflows can be applied to screen a wide range of environmental and biological samples, such as microbial cultures, soil extracts, or insect tissues, to uncover the natural sources and distribution of this compound.
Exploration of Undiscovered Ecological Functions and Chemical Ecology Roles
The unique structure of this compound suggests several potential ecological roles. Branched-chain fatty acids are known to be important components of the cell membranes of many bacteria, where they influence membrane fluidity and adaptation to different environmental conditions. nih.gov The presence of a methyl branch in this compound could therefore suggest a role in microbial membrane biology.
Furthermore, many modified fatty acids act as signaling molecules in microbial communication. For example, cis-2-decenoic acid, a short-chain fatty acid, has been shown to induce the dispersion of biofilms in a variety of bacteria and fungi. organic-chemistry.org It is plausible that this compound could function as a similar signaling molecule, potentially involved in quorum sensing, biofilm formation, or interspecies communication.
The hydroxyl group at the C3 position is characteristic of PHA monomers. westminster.ac.uk While PHAs are primarily known as intracellular storage polymers, the presence of a monomeric or short-chain oligomeric form of a modified hydroxy fatty acid like this compound could have extracellular functions. Medium-chain-length PHAs have been investigated for a variety of applications due to their elastomeric properties and biodegradability, and their monomers or degradation products could play roles in the surrounding environment. researchgate.netyoutube.com
In insects, fatty acids and their derivatives are crucial for a variety of functions, including energy storage, membrane structure, and as precursors for pheromones and defensive secretions. nih.gov The structural complexity of this compound makes it a candidate for a specialized role in insect chemical ecology.
Rational Design of Analogs for Specific Non-Clinical Biological Targets and Processes
The rational design of analogs of this compound can be a powerful approach to probe its potential biological activities and to develop tools for studying specific biological processes. By systematically modifying its structure, it is possible to investigate structure-activity relationships and to optimize its interaction with potential biological targets. nih.gov
One area of interest is its potential as a signaling molecule. Free fatty acids are now recognized as important ligands for a class of G protein-coupled receptors (GPCRs), known as free fatty acid receptors (FFARs), which are involved in a wide range of physiological processes. youtube.com The structural modifications in this compound—the methyl branch and the hydroxyl group—could influence its binding affinity and selectivity for different FFARs or other lipid-sensing proteins. Analogs could be designed with variations in the position and size of the alkyl branch, the stereochemistry of the hydroxyl group, and the length of the fatty acid chain to explore these interactions.
Furthermore, modified fatty acids have been shown to possess antimicrobial and anticancer activities. The design and synthesis of a library of analogs of this compound would allow for the screening of these compounds for various non-clinical biological activities. For example, the hydrophobicity and three-dimensional shape of the molecule, which would be influenced by the methyl branch and hydroxyl group, could be critical for its ability to interact with microbial membranes or specific enzymes. Understanding these structure-activity relationships could lead to the development of novel research tools for studying cellular pathways or for inhibiting specific enzymes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
